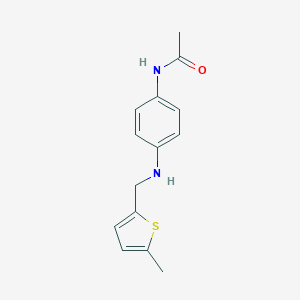
N-(4-(((5-methylthiophen-2-yl)methyl)amino)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(((5-methylthiophen-2-yl)methyl)amino)phenyl)acetamide is an organic compound that belongs to the class of acetamides It features a thienyl group, which is a sulfur-containing heterocycle, attached to an amino phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(((5-methylthiophen-2-yl)methyl)amino)phenyl)acetamide typically involves the following steps:
Formation of the thienylmethylamine: This can be achieved by reacting 5-methyl-2-thiophenemethanol with ammonia or an amine under suitable conditions.
Coupling with 4-nitroacetophenone: The thienylmethylamine is then coupled with 4-nitroacetophenone in the presence of a reducing agent to form the intermediate compound.
Reduction and acetylation: The nitro group is reduced to an amino group, followed by acetylation to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(((5-methylthiophen-2-yl)methyl)amino)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Acylation can be carried out using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Acetylated or alkylated products.
Scientific Research Applications
N-(4-(((5-methylthiophen-2-yl)methyl)amino)phenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-(((5-methylthiophen-2-yl)methyl)amino)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thienyl group can enhance binding affinity through π-π interactions or hydrogen bonding. The acetyl group may also play a role in modulating the compound’s activity by affecting its solubility and permeability.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a thienyl group.
N-(4-bromophenyl)acetamide: Contains a bromine atom instead of a thienyl group.
N-(4-nitrophenyl)acetamide: Features a nitro group instead of a thienyl group.
Uniqueness
N-(4-(((5-methylthiophen-2-yl)methyl)amino)phenyl)acetamide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H16N2OS |
|---|---|
Molecular Weight |
260.36g/mol |
IUPAC Name |
N-[4-[(5-methylthiophen-2-yl)methylamino]phenyl]acetamide |
InChI |
InChI=1S/C14H16N2OS/c1-10-3-8-14(18-10)9-15-12-4-6-13(7-5-12)16-11(2)17/h3-8,15H,9H2,1-2H3,(H,16,17) |
InChI Key |
VFAXHMNLZQEHDE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)CNC2=CC=C(C=C2)NC(=O)C |
Canonical SMILES |
CC1=CC=C(S1)CNC2=CC=C(C=C2)NC(=O)C |
solubility |
39.1 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


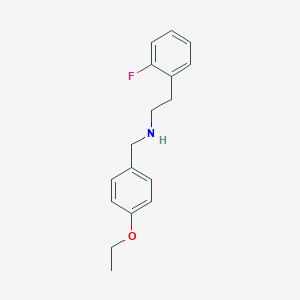
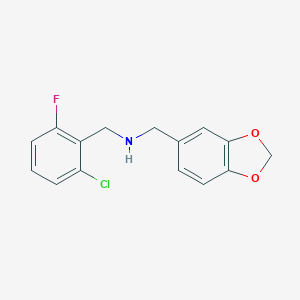
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine](/img/structure/B502209.png)
![N-allyl-N-{2-[(2-fluorobenzyl)oxy]benzyl}amine](/img/structure/B502210.png)
![N-tert-butyl-2-{2-methoxy-4-[(prop-2-en-1-ylamino)methyl]phenoxy}acetamide](/img/structure/B502211.png)
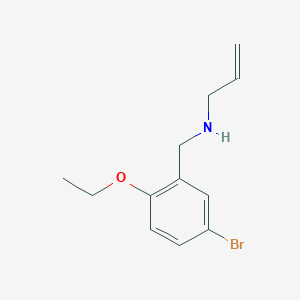
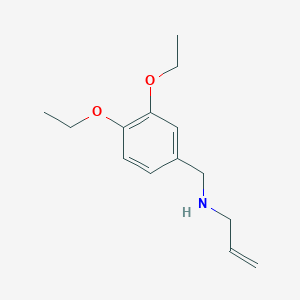
![N-(4-fluorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B502214.png)
![N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B502215.png)
![N-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B502216.png)
![N-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B502219.png)
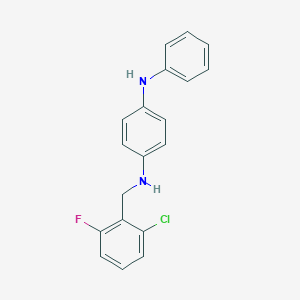
![1-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B502221.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B502223.png)
